Regioisomeric Structural Differentiation: 1,3-Bis(trimethylsilyl)-2-fluorobenzene vs. 1,2-Bis(trimethylsilyl)-4-fluorobenzene
1,3-Bis(trimethylsilyl)-2-fluorobenzene (CAS 75186-43-5) is a distinct regioisomer that differs fundamentally from the more commonly referenced 1,2-bis(trimethylsilyl)-4-fluorobenzene . In the target compound, the two trimethylsilyl groups occupy the 1- and 3-positions with the fluorine atom at the 2-position (ortho and para to the TMS groups). In contrast, the 1,2-isomer features the TMS groups at adjacent 1,2-positions with fluorine at the 4-position (para to one TMS, meta to the other) [1]. This structural divergence creates entirely different electronic environments and regiochemical outcomes in subsequent reactions.
| Evidence Dimension | Regioisomer substitution pattern |
|---|---|
| Target Compound Data | TMS at positions 1 and 3; F at position 2 |
| Comparator Or Baseline | TMS at positions 1 and 2; F at position 4 (1,2-bis(trimethylsilyl)-4-fluorobenzene) |
| Quantified Difference | Ortho/para activation vs. meta/ortho activation for electrophilic substitution; distinct nucleophilic aromatic substitution pathways |
| Conditions | Structural identification and regiochemical analysis |
Why This Matters
The regioisomeric identity dictates the sites available for subsequent functionalization—a user requiring a 1,3-difunctionalized fluorobenzene scaffold cannot achieve the same synthetic outcome using the 1,2-isomer.
- [1] J-GLOBAL. 1,2-Di(trimethylsilyl)-4-fluorobenzene (regioisomer). Molecular Formula: C₁₂H₂₁FSi₂. J-GLOBAL ID: 201307078386356779. View Source
